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molecular formula C11H15NO2 B8641142 (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No. B8641142
M. Wt: 193.24 g/mol
InChI Key: ZDZHWEZKMRRZHH-UHFFFAOYSA-N
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Patent
US08859763B1

Procedure details

3.2 g of the compound obtained in Step 2 dissolved in 30 mL of THF are added to a suspension of 0.9 g of LiAlH4 in 20 mL of THF. Refluxing is carried out for 1 hour 30 minutes, then hydrolysing using 0.6 ml of water and 0.5 mL of 20% sodium hydroxide solution and, finally, 2.3 mL of water. The mineral salts are then filtered off, rinsed with THF and then the filtrate obtained is evaporated to dryness. 2.3 g of the expected compound are obtained.
Name
compound
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[CH:7]([NH:13][C:14](=O)OCC)[CH2:6]2.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[CH:7]([NH:13][CH3:14])[CH2:6]2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
compound
Quantity
3.2 g
Type
reactant
Smiles
COC=1C=C2CC(C2=CC1OC)NC(OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.6 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.3 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
FILTRATION
Type
FILTRATION
Details
The mineral salts are then filtered off
WASH
Type
WASH
Details
rinsed with THF
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CC(C2=CC1OC)NC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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